![molecular formula C13H18N6O B1299441 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide CAS No. 436092-97-6](/img/structure/B1299441.png)

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

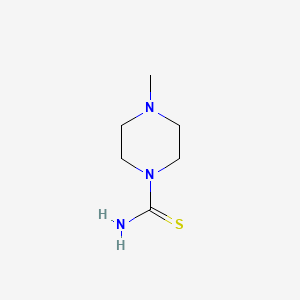

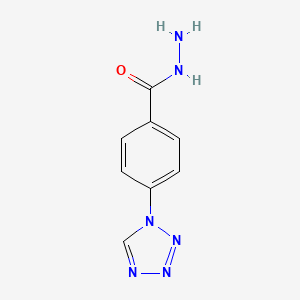

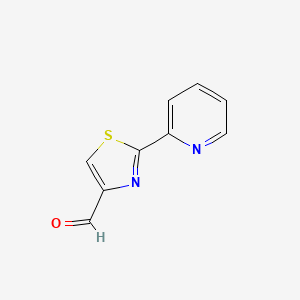

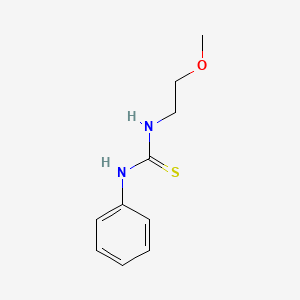

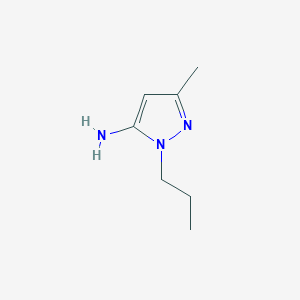

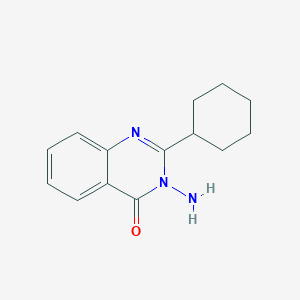

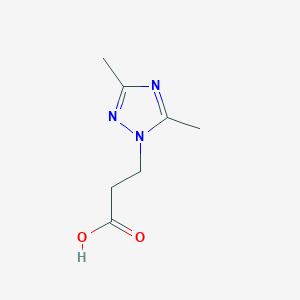

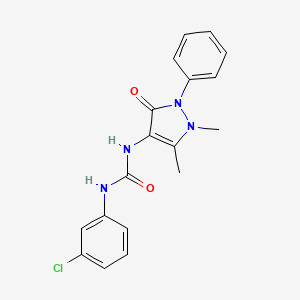

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide, also known as 4-amino-5-phenyl-2-(t-butylacetamido)tetrazole (APTBAT), is an organic compound with a molecular formula of C15H18N6O. APTBAT is a heterocyclic compound containing a tetrazole ring and an amide group. It is a white, crystalline solid that is slightly soluble in water and has a melting point of 159-161°C. APTBAT is used as a reagent in organic syntheses, as a ligand in coordination chemistry, and as an inhibitor of enzymes.

科学的研究の応用

Chemical Structure and Biological Activity

"2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide" belongs to a class of compounds that show diverse biological activities, primarily due to the presence of a tetrazole moiety. Tetrazoles are known for their broad-spectrum biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. They serve as bioisosteres for the carboxylic acid group, which can enhance lipophilicity, bioavailability, and reduce side effects of drugs. Many tetrazole-containing compounds have been utilized in the treatment of various diseases, supported by their pharmacokinetic profile and metabolic stability, making the tetrazole moiety a significant pharmacophore in drug development (Patowary, Deka, & Bharali, 2021).

Tautomerism and Decomposition

Research on amino-tetrazoles, closely related to "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide", has revealed insights into their tautomerization and decomposition mechanisms. Amino-tetrazoles can exist in various isomeric forms, such as 1-substitute-amino-tetrazoles and 2-substitute-amino-tetrazole, undergoing decomposition through specific pathways that involve cleavage of the tetrazole ring or nitrogen loss. These studies are critical for understanding the stability and reactivity of tetrazole-containing compounds, potentially influencing their application in medicinal chemistry (Zheng Hui-hui, 2009).

Environmental and Toxicological Studies

While not directly mentioning "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide", studies on related compounds such as acetaminophen by-products and their degradation through advanced oxidation processes highlight the environmental impact and potential toxicities of pharmaceutical compounds. These findings emphasize the importance of assessing the biotoxicity and environmental fate of new compounds, ensuring their safe and sustainable use (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

作用機序

Mode of Action

Similar compounds with a tetrazole ring have been found to exhibit diverse biological activities, suggesting that this compound may interact with its targets in a complex manner, leading to various changes in cellular functions .

Biochemical Pathways

Given the potential diverse biological activities of similar compounds, it is likely that multiple pathways could be affected, leading to downstream effects that contribute to the overall action of the compound .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

特性

IUPAC Name |

2-[5-(4-aminophenyl)tetrazol-2-yl]-N-tert-butylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O/c1-13(2,3)15-11(20)8-19-17-12(16-18-19)9-4-6-10(14)7-5-9/h4-7H,8,14H2,1-3H3,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXQNPJYUKURCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360629 |

Source

|

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide | |

CAS RN |

436092-97-6 |

Source

|

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)